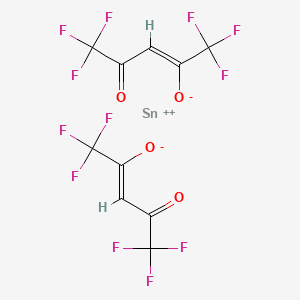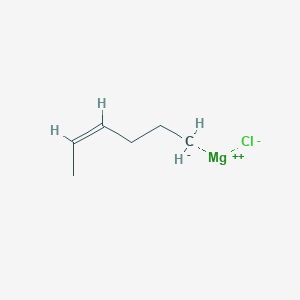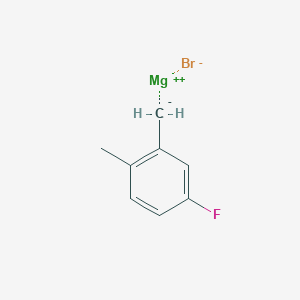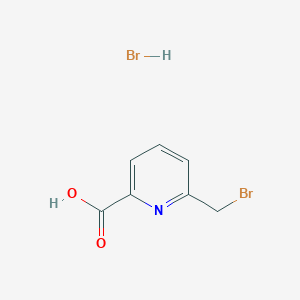
TIN(II) HEXAFLUOROACETYLACETONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TIN(II) HEXAFLUOROACETYLACETONATE is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is known for its yellow solid appearance and is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .
Vorbereitungsmethoden
TIN(II) HEXAFLUOROACETYLACETONATE can be synthesized through a reaction involving tin powder and hexafluoroacetylacetone. The synthesis is typically carried out in a reflux system with ultrasonic activation and heating up to 80°C for 24 hours . The compound can also be produced industrially using atmospheric pressure chemical vapor deposition (APCVD) methods .
Analyse Chemischer Reaktionen
TIN(II) HEXAFLUOROACETYLACETONATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin dioxide (SnO₂) using common oxidizing agents.
Reduction: Hydrogen reduction can be used to deposit thin films of tin compounds.
Substitution: The compound can participate in substitution reactions with other ligands to form different organometallic complexes.
Wissenschaftliche Forschungsanwendungen
TIN(II) HEXAFLUOROACETYLACETONATE is widely used in scientific research due to its versatility:
Biology: The compound’s organometallic nature makes it useful in studying biological interactions at the molecular level.
Industry: It is used in the manufacturing of LEDs and other electronic components.
Wirkmechanismus
The mechanism of action of TIN(II) HEXAFLUOROACETYLACETONATE involves its ability to form stable complexes with various ligands. The molecular targets and pathways include interactions with metal surfaces and participation in catalytic cycles. The compound’s unique structure allows it to act as an effective precursor in chemical vapor deposition processes .
Vergleich Mit ähnlichen Verbindungen
TIN(II) HEXAFLUOROACETYLACETONATE can be compared with other similar compounds such as:
TIN(II) TRIFLUOROACETYLACETONATE: Used as a precursor for tin dioxide thin films.
TIN(II) ACETYLACETONATE: Another organometallic compound used in thin film deposition.
DICHLORO-BIS(2,4-PENTADIONATO)TIN(IV): Used in the synthesis of tin dioxide by chemical vapor deposition.
This compound stands out due to its high stability and effectiveness as a precursor in various chemical processes.
Eigenschaften
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;tin(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJZLQBNRGOBSY-PAMPIZDHSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)












